2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole
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Overview
Description
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole is a complex organic compound that features a unique combination of imidazole, azetidine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the introduction of the thiazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-oxazole
- 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-benzothiazole
Uniqueness
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-1,3-thiazole is unique due to its specific combination of imidazole, azetidine, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQFFSHIIXENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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